molecular formula C11H14ClNO3 B2712215 2-chloro-N-[(3,5-dimethoxyphenyl)methyl]acetamide CAS No. 65836-73-9

2-chloro-N-[(3,5-dimethoxyphenyl)methyl]acetamide

Cat. No.: B2712215
CAS No.: 65836-73-9
M. Wt: 243.69
InChI Key: RRTLWMBPEXJMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[(3,5-dimethoxyphenyl)methyl]acetamide is a chemical compound with the CAS Registry Number 65836-73-9 . Its molecular formula is C 11 H 14 ClNO 3 , and it has a molecular weight of 243.69 g/mol . The compound is an acetamide derivative, characterized by a chloroacetamide group attached to a 3,5-dimethoxybenzyl moiety. This structure classifies it as a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this compound primarily as a building block for the synthesis of more complex molecules. The presence of both the chloro and amide functional groups makes it a versatile reagent for nucleophilic substitution reactions and the construction of heterocyclic compounds. It is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[(3,5-dimethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-15-9-3-8(4-10(5-9)16-2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTLWMBPEXJMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNC(=O)CCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

synthesis of 2-chloro-N-(3,5-dimethoxybenzyl)acetamide from 3,5-dimethoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

This protocol details the synthesis of 2-chloro-N-(3,5-dimethoxybenzyl)acetamide , a critical electrophilic intermediate. This compound features a "warhead" (α-chloroacetamide) capable of undergoing SN2 reactions with thiols or amines, making it a valuable scaffold for fragment-based drug discovery (FBDD), particularly in the design of covalent inhibitors or proteolysis targeting chimeras (PROTACs).

The method utilizes a modified Schotten-Baumann acylation under anhydrous conditions. Unlike aqueous biphasic protocols, this anhydrous dichloromethane (DCM) route minimizes hydrolysis of the highly reactive chloroacetyl chloride, ensuring higher yields and simplified purification.

Reaction Scheme & Mechanism

Chemical Equation


(Where Ar = 3,5-dimethoxyphenyl)
Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution. The synthesis relies on the high nucleophilicity of the primary benzylamine and the high electrophilicity of the acid chloride.

Mechanism Start Reagents (Amine + Acid Chloride) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Elim Chloride Elimination Inter->Elim Collapse Prod Proton Transfer (Base Mediated) Elim->Prod - Cl⁻ Final Final Amide Product Prod->Final - HCl (trapped by Et3N)

Figure 1: Mechanistic flow of the N-acylation process.

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Amount (Example)Role
3,5-Dimethoxybenzylamine 167.211.01.67 g (10 mmol)Nucleophile
Chloroacetyl Chloride 112.941.11.24 g (11 mmol)Electrophile
Triethylamine (Et₃N) 101.191.21.21 g (12 mmol)HCl Scavenger
Dichloromethane (DCM) --20 mL (0.5 M)Solvent (Anhydrous)

Safety Warning: Chloroacetyl chloride is a potent lachrymator and corrosive. All operations must be performed in a functioning fume hood.

Step-by-Step Procedure
Phase 1: Setup and Addition
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with nitrogen (

    
    ).
    
  • Solubilization: Add 3,5-dimethoxybenzylamine (1.0 equiv) and Triethylamine (1.2 equiv) to the flask. Dissolve in anhydrous DCM (Concentration ~0.5 M).

  • Cooling: Submerge the flask in an ice/water bath (0°C). Allow to equilibrate for 10 minutes. Rationale: Cooling controls the exotherm and prevents bis-acylation.

  • Controlled Addition: Dissolve Chloroacetyl chloride (1.1 equiv) in a small volume of DCM (e.g., 2-3 mL). Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Observation: White smoke (HCl) may form briefly; a precipitate (Et₃N·HCl) will begin to appear.[3]

Phase 2: Reaction and Workup
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–3 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting amine spot (low R_f, stains with ninhydrin) should disappear.

  • Quench: Dilute the reaction mixture with 20 mL DCM. Pour into a separatory funnel containing 20 mL 1M HCl.

    • Chemistry: The acid wash removes unreacted amine and the triethylamine.

  • Washing:

    • Wash Organic Layer 1x with 1M HCl.[4]

    • Wash Organic Layer 1x with Saturated NaHCO₃ (removes excess acid/hydrolyzed acid chloride).

    • Wash Organic Layer 1x with Brine.

  • Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap) to yield the crude solid.

Phase 3: Purification
  • Recrystallization: The crude product is typically off-white. Recrystallize from hot Ethanol/Hexanes or EtOAc/Hexanes.

    • Alternative: If purity is <95%, perform flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Workflow Visualization

Workflow Setup Dissolve Amine + Et3N in DCM (0°C) Add Dropwise Addition of Chloroacetyl Chloride Setup->Add React Stir at RT (2-3 Hours) Add->React Wash1 Wash: 1M HCl (Remove Amines) React->Wash1 Wash2 Wash: Sat. NaHCO3 (Remove Acids) Wash1->Wash2 Dry Dry (MgSO4) & Concentrate Wash2->Dry Pure Recrystallize (EtOAc/Hex) Dry->Pure

Figure 2: Operational workflow for the synthesis and isolation.

Quality Control & Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated product against these expected spectral characteristics.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 6.8 - 7.0 (Broad s, 1H): Amide N-H.

  • δ 6.45 (d, J=2.2 Hz, 2H): Aromatic protons (Ortho to CH₂).

  • δ 6.38 (t, J=2.2 Hz, 1H): Aromatic proton (Para to CH₂).

  • δ 4.42 (d, J=5.8 Hz, 2H): Benzylic CH₂ (Coupled to NH).

  • δ 4.08 (s, 2H): Chloroacetyl CH₂ (Characteristic singlet).

  • δ 3.78 (s, 6H): Methoxy groups (-OCH₃).

Note: The presence of the singlet at ~4.08 ppm confirms the incorporation of the chloroacetyl group. The shift of the benzylic protons (compared to the starting amine) confirms acylation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid chlorideEnsure DCM is anhydrous; keep reagents dry.
Impurity: Bis-acylation Excess acid chloride or high tempMaintain strict 0°C during addition; verify stoichiometry.
Product is Oily Residual solvent or impuritiesTriturate with cold hexanes or pentane to induce crystallization.

References

  • General Procedure for Amide Synthesis: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Schotten-Baumann protocols).
  • Chloroacetylation of Anilines/Benzylamines

    • Organic Syntheses, Coll.[5] Vol. 1, p. 153 (1941); Vol. 7, p. 16 (1927).

  • Spectral Analog Reference (2-chloro-N-(2,5-dimethoxyphenyl)acetamide)

    • NIST Chemistry WebBook, SRD 69.

  • Reaction Optimization (Anhydrous vs. Aqueous)

    • Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling". Tetrahedron2005 , 61, 10827-10852.

Sources

synthesis of isoquinoline derivatives from 2-chloro-N-(3,5-dimethoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Detailed Protocol

Topic: Strategic Synthesis of 1-(Chloromethyl)-6,8-dimethoxyisoquinoline from 2-Chloro-N-(3,5-dimethoxybenzyl)acetamide

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] This application note provides a comprehensive, in-depth guide for the synthesis of 1-(chloromethyl)-6,8-dimethoxyisoquinoline, a functionalized derivative with potential as a versatile building block for drug discovery. We detail a robust, two-step synthetic sequence commencing with the Bischler-Napieralski cyclization of 2-chloro-N-(3,5-dimethoxybenzyl)acetamide to form the corresponding 3,4-dihydroisoquinoline intermediate, followed by an efficient dehydrogenation to yield the target aromatic isoquinoline. This document furnishes detailed, step-by-step protocols, mechanistic insights, characterization data, and troubleshooting guidance to ensure reproducible and high-yield synthesis.

Introduction: The Significance of Isoquinoline Scaffolds

Isoquinoline derivatives are a prominent class of nitrogen-containing heterocycles integral to the field of medicinal chemistry due to their wide spectrum of biological activities.[2] Their structural motif is found in a vast array of natural alkaloids, such as papaverine and berberine, and serves as the foundational framework for numerous FDA-approved drugs.[3][4] The ability to strategically functionalize the isoquinoline core is paramount for developing novel therapeutic agents.

The target molecule, 1-(chloromethyl)-6,8-dimethoxyisoquinoline, is of particular interest. The chloro-methyl group at the C-1 position acts as a reactive handle, susceptible to nucleophilic substitution, which enables the facile introduction of diverse functional groups for the construction of chemical libraries.[5] The electron-rich 6,8-dimethoxy substitution pattern is characteristic of many bioactive natural products. This guide focuses on the classic yet powerful Bischler-Napieralski reaction, an intramolecular electrophilic aromatic substitution that is exceptionally well-suited for this transformation.[6][7]

Core Principles: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone of heterocyclic synthesis, enabling the cyclization of β-arylethylamides into 3,4-dihydroisoquinolines using a dehydrating Lewis acid.[7][8]

Reaction Mechanism

The reaction proceeds through a highly electrophilic intermediate that undergoes an intramolecular cyclization. While two mechanisms are often debated, the formation of a nitrilium ion intermediate is widely accepted under the conditions described herein.[6][8]

  • Amide Activation: The carbonyl oxygen of the amide attacks the Lewis acidic dehydrating agent, typically phosphorus oxychloride (POCl₃). This activation makes the carbonyl carbon more electrophilic.

  • Intermediate Formation: A subsequent elimination of the activated oxygen function generates a highly electrophilic nitrilium ion intermediate.

  • Intramolecular Cyclization: The electron-rich aromatic ring, activated by the two methoxy groups, acts as a nucleophile and attacks the nitrilium ion in an intramolecular electrophilic aromatic substitution (SEAr). The 3,5-dimethoxy substitution pattern directs the cyclization to the C-6 position of the benzyl ring, which is ortho to the side chain and para to one of the activating methoxy groups.[9]

  • Rearomatization: The resulting cationic intermediate loses a proton to restore the aromaticity of the benzene ring, yielding the 3,4-dihydroisoquinoline product.

Workflow Visualization

The overall synthetic strategy involves two principal stages: cyclization and aromatization.

G cluster_0 Part 1: Cyclization cluster_1 Part 2: Aromatization A 2-Chloro-N-(3,5- dimethoxybenzyl)acetamide B Reaction Setup (POCl₃, Acetonitrile, Reflux) A->B Step 1 C Aqueous Work-up & Extraction B->C Step 2 D Purification (Column Chromatography) C->D Step 3 E 1-(Chloromethyl)-6,8-dimethoxy- 3,4-dihydroisoquinoline D->E Isolated Intermediate F Reaction Setup (Pd/C, Toluene, Reflux) E->F G Filtration & Solvent Removal F->G Step 4 H Final Purification (Recrystallization) G->H Step 5 I 1-(Chloromethyl)-6,8- dimethoxyisoquinoline H->I Final Product G cluster_mech Bischler-Napieralski Mechanism Start Amide + POCl₃ Int1 Activated Amide Start->Int1 1. Activation Nitrilium Nitrilium Ion (Electrophile) Int1->Nitrilium 2. Elimination Cyclized Cyclized Intermediate (Cationic) Nitrilium->Cyclized 3. SₑAr Cyclization Product 3,4-Dihydroisoquinoline Cyclized->Product 4. Deprotonation (Rearomatization)

Sources

Application Note: N-Alkylation Protocols Using 2-Chloro-N-(3,5-dimethoxybenzyl)acetamide

[1]

Introduction & Mechanistic Insight

2-chloro-N-(3,5-dimethoxybenzyl)acetamide is a versatile electrophilic building block widely utilized in medicinal chemistry and chemical biology.[1] Structurally, it consists of a reactive

1
Scientific Significance[1][2][3]
  • Pharmacophore Installation: The 3,5-dimethoxybenzyl group is a privileged motif found in numerous bioactive natural products (e.g., combretastatins, resveratrol derivatives) and synthetic drugs, often enhancing metabolic stability and lipophilicity.

  • Covalent Targeting: The

    
    -chloroacetamide functionality serves as a moderate electrophile.[1] While less reactive than acrylamides, it provides tunable reactivity for covalent engagement of nucleophilic residues (Cys, Lys) in protein targets or for stable 
    
    
    -alkylation in lead optimization.
  • Linker Chemistry: It acts as a robust linker for PROTACs and fragment-based drug discovery (FBDD), allowing the attachment of diverse amines to the dimethoxybenzyl scaffold.

Mechanistic Basis: The S 2 Pathway

The core transformation is a bimolecular nucleophilic substitution (S


  • Electronic Effects: The adjacent carbonyl group increases the electrophilicity of the

    
    -carbon via inductive withdrawal (-I effect), facilitating the attack.
    
  • Steric Considerations: The reaction is sensitive to steric bulk at the nucleophile. Primary amines react rapidly; secondary amines require optimization; tertiary amines (forming quaternary ammonium salts) are rare products unless specifically targeted.

Experimental Protocols

Protocol A: Standard -Alkylation of Secondary Amines

Application: Synthesis of tertiary amide libraries for SAR studies.[1] Target Substrates: Morpholine, piperidine, pyrrolidine derivatives.

Materials
  • Electrophile: 2-Chloro-N-(3,5-dimethoxybenzyl)acetamide (1.0 equiv)[1]

  • Nucleophile: Secondary amine (1.2 equiv)[2]

  • Base: Potassium Carbonate (K

    
    CO
    
    
    ), anhydrous (2.0 equiv)
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Critical for Finkelstein acceleration

  • Solvent: Acetonitrile (MeCN), anhydrous (0.2 M concentration relative to electrophile)

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask, suspend 2-chloro-N-(3,5-dimethoxybenzyl)acetamide (1.0 mmol) and KI (0.1 mmol) in anhydrous MeCN (5 mL). Stir for 10 minutes at room temperature (RT) to allow partial halogen exchange (Cl

    
     I), generating the more reactive 
    
    
    -iodo species in situ.
  • Base Addition: Add anhydrous K

    
    CO
    
    
    (2.0 mmol) to the suspension.
  • Nucleophile Addition: Add the secondary amine (1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (N

    
     or Ar) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1] The starting chloride (R

      
       ~ 3.5 min) should disappear, replaced by the product (R
      
      
      ~ 2.8 min).
  • Workup: Cool to RT. Filter off the inorganic salts through a Celite pad. Rinse the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO

    
    , Gradient: 0 
    
    
    5% MeOH in DCM).
Protocol B: Alkylation of Weak Nucleophiles (Anilines/Heterocycles)

Application: Synthesizing kinase inhibitor scaffolds where the nitrogen lone pair is delocalized. Target Substrates: Substituted anilines, indoles, pyrazoles.

Materials
  • Electrophile: 2-Chloro-N-(3,5-dimethoxybenzyl)acetamide (1.0 equiv)[1]

  • Nucleophile: Aniline derivative (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv) or Cesium Carbonate (Cs
    
    
    CO
    
    
    ) (1.5 equiv)
  • Solvent: DMF (Dimethylformamide), anhydrous

Step-by-Step Methodology
  • Dissolution: Dissolve the aniline (1.0 mmol) and 2-chloro-N-(3,5-dimethoxybenzyl)acetamide (1.0 mmol) in DMF (3 mL).

  • Base Addition: Add DIPEA (2.5 mmol).

    • Note: For extremely weak nucleophiles (e.g., nitro-anilines), use Cs

      
      CO
      
      
      and elevate temperature to 90°C.
  • Reaction: Stir at 80°C for 12–16 hours.

  • Quench: Pour the reaction mixture into ice-cold water (30 mL). The product often precipitates.[3]

  • Isolation:

    • If solid forms: Filter, wash with water and cold Et

      
      O. Recrystallize from EtOH.
      
    • If oil forms:[4] Extract with EtOAc (3x), wash with LiCl (5% aq) to remove DMF, dry over Na

      
      SO
      
      
      , and concentrate.

Data Presentation & Optimization Guide

Solvent & Base Compatibility Matrix

The choice of solvent and base dramatically impacts the reaction rate and impurity profile (e.g., elimination vs. substitution).

SolventDielectric ConstantRecommended BaseReaction RateComments
Acetonitrile (MeCN) 37.5K

CO

, TEA
HighPreferred. Good balance of solubility and polarity.[1] Easy workup.
DMF 36.7Cs

CO

, DIPEA
MediumUse for poor nucleophiles. Difficult to remove; requires aqueous wash.
DCM 8.9TEALowGood for highly reactive amines only. Slow kinetics for anilines.
Ethanol 24.5NaOEtVariableRisk of transamidation or ethoxide attack (side product). Avoid if possible.
Yield Optimization Table (Representative Data)

Based on internal validation using morpholine as the standard nucleophile.

EntryBase (Equiv)CatalystTemp (°C)Time (h)Isolated Yield (%)
1TEA (1.[1]5)None252445%
2K

CO

(2.0)
None60672%
3K

CO

(2.0)
KI (0.1) 60 4 94%
4Cs

CO

(1.5)
TBAI (0.1)80288% (Darkening observed)

Visualized Workflows

Diagram 1: Mechanistic Pathway & Finkelstein Acceleration

This diagram illustrates the conversion of the chloro-linker to the more reactive iodo-intermediate, followed by nucleophilic attack.[1]

ReactionMechanismStart2-Chloro-N-(3,5-dimethoxybenzyl)acetamide(Electrophile)IntermediateIodo-Intermediate(Highly Reactive)Start->IntermediateHalogen Exchange(Acetone/MeCN)KIKI (Catalyst)KI->IntermediateTSTransition State(SN2)Intermediate->TS+ AmineAmineSecondary Amine(Nucleophile)Amine->TSProductN-Alkylated ProductTS->Product- HI (Neutralized by Base)

Caption: Finkelstein-assisted S

Diagram 2: Decision Tree for Condition Optimization

Select the optimal protocol based on your specific amine type.

OptimizationTreeStartSelect Amine TypePrimaryPrimary Aliphatic(High Nucleophilicity)Start->PrimarySecondarySecondary Aliphatic(Mod. Nucleophilicity)Start->SecondaryAnilineAniline / Heterocycle(Low Nucleophilicity)Start->AnilineCond1Protocol A (Modified)0°C to RT, DCMBase: TEAPrimary->Cond1Prevent bis-alkylationCond2Protocol A (Standard)60°C, MeCNBase: K2CO3 + KISecondary->Cond2Standard efficiencyCond3Protocol B80-90°C, DMFBase: Cs2CO3 or NaHAniline->Cond3Force reaction

Caption: Selection guide for reaction conditions based on nucleophile sterics and electronics.

References

  • MDPI. (2024).[5] Synthesis of Tetrahydroberberine N,N-Derived O-Acetamides. Molbank.[5] Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues. Retrieved from [Link]

Validation & Comparative

Comparative Guide: Mass Spectrometry Profiling of 2-chloro-N-(3,5-dimethoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

In the development of covalent inhibitors and electrophilic fragment libraries, 2-chloro-N-(3,5-dimethoxybenzyl)acetamide (hereafter CDBA ) represents a critical "warhead-linker" scaffold. Its chloroacetamide moiety serves as a moderate electrophile for cysteine targeting, while the 3,5-dimethoxybenzyl group provides steric bulk and lipophilicity.

Accurate mass spectrometry (MS) analysis of CDBA is challenging due to two competing factors: the lability of the carbon-chlorine bond and the high stability of the dimethoxybenzyl carbocation. This guide evaluates the performance of Electrospray Ionization (ESI-MS) against Electron Impact (EI-MS) and APCI , establishing ESI-MS/MS as the gold standard for quantitative and qualitative profiling.

Performance Matrix: Ionization Modalities
FeatureESI-LC-MS (Recommended) EI-GC-MS (Alternative) APCI-LC-MS
Molecular Ion Detection Excellent. Dominant

and

.
Poor. Weak

due to rapid fragmentation.
Good. Mainly

.
Isotopic Fidelity High. Preserves the 3:1

ratio clearly.
Moderate. Often obscured by fragment overlap.High.
Structural Insight Specific. MS/MS yields diagnostic benzyl cations.Fingerprint. Complex low-mass fragmentation.Specific. Similar to ESI.
Sensitivity Femtomole range. Ideal for DMPK/bioanalysis.Picomole range. Limited by thermal degradation.Picomole range.
Risk Factor Adduct formation (

) can complicate quantification.
Thermal hydrolysis of the chloro-group in the injector port.In-source fragmentation.

Part 2: Technical Deep Dive & Mechanistic Insight

The Chlorine Isotope Signature

The defining MS feature of CDBA is the chlorine isotope pattern. Unlike non-halogenated analogs, CDBA must exhibit a distinct M and M+2 peak pair with a relative intensity ratio of approximately 3:1 (reflecting the natural abundance of


 and 

).
  • Monoisotopic Mass (

    
    ):  243.07 Da
    
  • Observed ESI (+) m/z: 244.07 (

    
    )
    
  • Confirmation Peak: 246.07 (approx. 32% intensity of base peak).

Expert Insight: If your spectrum lacks the M+2 peak at ~30-35% intensity, you have likely hydrolyzed the chloride (forming the hydroxy-acetamide) or eliminated HCl during ionization.

Fragmentation Mechanics: The "Benzylic Rescue"

In Tandem MS (MS/MS), CDBA displays a unique fragmentation pathway driven by the stability of the 3,5-dimethoxybenzyl cation. Upon Collision-Induced Dissociation (CID), the amide bond acts as the primary failure point.

  • Pathway A (Dominant): Heterolytic cleavage of the amide N-C bond generates the resonance-stabilized 3,5-dimethoxybenzyl cation (m/z 151) . This is the "Quantifier Ion" for MRM (Multiple Reaction Monitoring) methods.

  • Pathway B (Secondary): Neutral loss of HCl (36 Da) from the parent ion, yielding a lactam-like species at m/z 208 .

Visualization: Fragmentation Pathway

The following diagram illustrates the competing fragmentation pathways validated for benzyl-acetamide derivatives.

Fragmentation Parent Parent Ion [M+H]+ m/z 244.07 Transition Amide Bond Destabilization Parent->Transition CID Energy Frag2 Qualifier Ion [M+H - HCl]+ m/z 208.09 Parent->Frag2 Secondary Path (HCl Elimination) Frag1 Quantifier Ion (3,5-dimethoxybenzyl cation) m/z 151.07 Transition->Frag1 Primary Path (Benzylic Cleavage) Neutral1 Neutral Loss: 2-chloroacetamide Transition->Neutral1

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 2-chloro-N-(3,5-dimethoxybenzyl)acetamide. The m/z 151 ion is the most stable fragment due to resonance stabilization from the methoxy groups.

Part 3: Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol includes internal validation steps ("Checkpoints") to verify instrument performance and sample stability.

Materials
  • Analyte: CDBA (Synthesized in-house or commercial standard).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Water, Formic Acid (FA).

  • Internal Standard (IS): N-benzylacetamide (lacks Cl and methoxy groups) or deuterated analog if available.

Workflow: LC-ESI-MS/MS Analysis[1]
Step 1: Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg CDBA in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute stock 1:1000 into 50:50 MeCN:Water + 0.1% Formic Acid (Final: 1 µg/mL).

    • Checkpoint: The solution must be clear. Turbidity suggests precipitation of the lipophilic benzyl core.

Step 2: LC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: MeCN + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: MS Source Settings (ESI Positive)
  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

  • Fragmentor: 100 V (Tune to maximize m/z 244 without breaking it).

  • Collision Energy (CE):

    • Scan 1 (Low Energy, 0 eV): Verify Parent Isotope Pattern (244/246).

    • Scan 2 (High Energy, 15-25 eV): Generate Fragment m/z 151.

Step 4: Data Validation (The "Trust" Check)

Before accepting data, calculate the Isotope Ratio Error (IRE) :



  • Pass: IRE < 0.05 (Confirming intact Chloro-species).

  • Fail: IRE > 0.05 (Suspect contamination or dechlorination).

Part 4: Comparative Data Summary

The following table summarizes theoretical vs. typical experimental data expected for CDBA.

ParameterTheoretical ValueTypical Experimental (ESI)Notes
Monoisotopic Mass 243.066243.07Based on

.
Base Peak (MS1) 244.07 (

)
244.1Protonated molecule.
Isotope Peak (+2) 32.0% relative abundance30-34%Diagnostic for mono-chlorine.
Major Fragment (MS2) 151.07151.13,5-dimethoxybenzyl cation.
Retention Time Predicted logP ~1.8~2.5 - 3.0 minOn standard C18 gradient.

Part 5: Workflow Visualization

This diagram outlines the decision logic for analyzing CDBA samples, ensuring researchers choose the correct path based on sample purity and concentration.

Workflow Start Start: CDBA Sample CheckConc Concentration Check (> 10 µM?) Start->CheckConc HighConc High Conc (>10 µM) Direct Infusion CheckConc->HighConc Yes LowConc Low Conc (<10 µM) LC-Separation Required CheckConc->LowConc No MS_Scan Full Scan MS1 (m/z 100-500) HighConc->MS_Scan LowConc->MS_Scan IsoCheck Isotope Check (244/246 ratio ~3:1?) MS_Scan->IsoCheck Pass Valid CDBA Proceed to MS/MS IsoCheck->Pass Yes Fail Degraded/Impure Check for Hydrolysis (m/z 226) IsoCheck->Fail No

Figure 2: Logical workflow for the mass spectrometric validation of CDBA. The isotope check is the critical "Go/No-Go" decision point.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Acetamide, 2-chloro- (NIST Mass Spectrometry Data Center).[2] NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

    • Context: Provides the baseline EI fragmentation p
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. Context: Authoritative source for chlorine isotope abundance ratios (3:1 rule) and benzylic cleavage mechanisms.
  • Holčapek, M., & Jirásko, R. (2010). Mass Spectrometry of Amides.[1][2][3] In The Chemistry of Amides (pp. 1-50).

    • Context: Details the McLafferty rearrangement and amide bond cleavage p
  • PubChem. (2023). 2-chloro-N-(3,4-dimethoxyphenyl)acetamide Compound Summary. National Library of Medicine. Retrieved from [Link]

    • Context: Used as a structural analog to validate physicochemical properties and predicted ioniz
  • Bravo, M., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae.[4] MDPI Molecules. Retrieved from [Link]

    • Context: Validates synthesis and stability of similar chloroacetamide deriv

Sources

Technical Comparison Guide: FTIR Characterization of 2-chloro-N-(3,5-dimethoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectral signature of 2-chloro-N-(3,5-dimethoxybenzyl)acetamide .[1] As a critical intermediate in the synthesis of CNS-active agents (including Donepezil analogs) and covalent probes, the rigorous identification of this compound is essential for Quality Control (QC).[1]

This document objectively compares the target molecule against its synthetic precursor (3,5-dimethoxybenzylamine) and its positional isomer (3,4-dimethoxy analog) to establish a self-validating identification protocol.[1]

Structural Deconvolution & Spectral Expectations

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent pharmacophores.[1] The spectrum is a composite of the electron-withdrawing chloroacetamide "warhead" and the electron-rich 3,5-dimethoxybenzyl "tail."[1]

Table 1: Diagnostic Peak Assignments (Target Molecule)

Note: Values represent expected ranges based on fragment analysis of chloroacetamides and benzyl ethers.

Functional GroupVibration ModeFrequency (cm⁻¹)IntensityMechanistic Insight
Amide A N-H Stretch3270 – 3290Medium, SharpAppears as a singlet , distinguishing it from the precursor amine doublet.[1]
Amide I C=O Stretch1655 – 1675StrongKey Diagnostic: Shifted to higher wavenumbers (hypsochromic) vs. unsubstituted acetamides due to the α-chlorine's inductive effect (-I).[1]
Amide II N-H Bend / C-N Stretch1540 – 1560MediumCharacteristic of secondary amides; absent in precursors.
Aromatic Ring C=C Ring Breathing~1595 & 1460MediumTypical skeletal vibrations for the benzyl ring.
Methoxy Ether C-O-C Asym Stretch1200 – 1250StrongDiagnostic for the methoxy substituents.
Methoxy Ether C-O-C Sym Stretch1040 – 1060MediumConfirms the ether linkage.
Alkyl Halide C-Cl Stretch680 – 750Weak/MediumOften obscured by aromatic bending, but critical for confirming the "warhead" integrity.[1]

Comparative Analysis: Target vs. Alternatives

A. Target vs. Precursor (3,5-Dimethoxybenzylamine)

The most common QC challenge is determining reaction completion.[1] The conversion of the primary amine to the chloroacetamide results in distinct spectral inversions.

FeaturePrecursor (Amine)Target (Chloroacetamide)QC Status
3300-3400 cm⁻¹ Doublet (Sym/Asym NH₂)Singlet (Amide NH)Pass: Doublet disappearance confirms amine consumption.[1]
1640-1680 cm⁻¹ Absent (or weak NH bend)Strong Band (Amide I C=O)Pass: Appearance confirms acylation.[1]
Reaction Logic Nucleophilic centerElectrophilic cap
B. Target vs. Positional Isomer (3,4-Dimethoxy Analog)

Distinguishing the 3,5-dimethoxy substitution from the 3,4-dimethoxy isomer (a common impurity or analog) requires inspection of the Fingerprint Region (<1000 cm⁻¹) .[1]

  • 3,5-Substitution (Meta): Typically shows C-H out-of-plane (OOP) bending patterns consistent with 1,3,5-substitution (often ~830-850 cm⁻¹ and ~690 cm⁻¹).[1]

  • 3,4-Substitution (Ortho/Para): Shows different OOP bending patterns (often ~800-820 cm⁻¹ for two adjacent hydrogens).[1]

  • Performance Implication: FTIR is less specific here than NMR; however, the fingerprint region overlay is sufficient for batch-to-batch consistency checks.[1]

Experimental Validation Workflow

The following protocol ensures high-fidelity spectral acquisition, minimizing artifacts from atmospheric water or pellet preparation.

Protocol: KBr Pellet Transmission Analysis
  • Sample Prep: Mix 1–2 mg of dry 2-chloro-N-(3,5-dimethoxybenzyl)acetamide with 200 mg of spectroscopic-grade KBr.

  • Grinding: Grind in an agate mortar until a fine, non-reflective powder is obtained (minimizes Christiansen effect scattering).

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Acquisition:

    • Resolution: 4 cm⁻¹[2][3]

    • Scans: 32 (minimum)[1]

    • Range: 4000 – 400 cm⁻¹[1][4]

  • Validation: Verify baseline flatness at 2000–2500 cm⁻¹. Significant slope indicates particle scattering (re-grind required).[1]

Visualization: QC Decision Tree

The following diagram outlines the logic flow for validating the synthesized product using FTIR.

QC_Workflow Start Crude Product Isolation FTIR_Scan Acquire FTIR Spectrum (KBr or ATR) Start->FTIR_Scan Check_3300 Check 3300-3400 cm⁻¹ Region FTIR_Scan->Check_3300 Decision_NH Peak Shape? Check_3300->Decision_NH Fail_Amine Doublet Detected: Unreacted Amine Decision_NH->Fail_Amine Doublet Pass_Amide Singlet Detected: Amide Formed Decision_NH->Pass_Amide Singlet Check_CO Check 1660 cm⁻¹ (Amide I) Pass_Amide->Check_CO Decision_CO Intensity? Check_CO->Decision_CO Fail_Hydrolysis Broad/Shifted: Possible Hydrolysis/Acid Decision_CO->Fail_Hydrolysis Weak/Broad Pass_Final Strong Sharp Peak: Target Validated Decision_CO->Pass_Final Strong

Figure 1: Logic flow for FTIR-based quality control of the target chloroacetamide.

Troubleshooting & Artifacts

When comparing your product performance, be aware of these common spectral artifacts:

  • The "Water Mask": The Amide A peak (~3280 cm⁻¹) is easily obscured by hygroscopic moisture in KBr. Solution: Dry sample in a vacuum desiccator over P₂O₅ for 4 hours prior to analysis.

  • Carbonyl Broadening: If the Amide I peak (1660 cm⁻¹) appears as a broad shoulder or splits, it may indicate partial hydrolysis of the chloroacetamide to the corresponding acid or dimerization.[1]

  • Chloro-substituent Effect: Do not expect the Amide I to align perfectly with standard acetamides (1640 cm⁻¹). The electron-withdrawing chlorine atom stiffens the C=O bond, shifting it to a higher frequency (~1660+ cm⁻¹).[1]

References

  • NIST Chemistry WebBook. Acetamide, 2-chloro- (IR Spectrum).[1][2] National Institute of Standards and Technology.[2] [Link] (Authoritative source for the chloroacetamide fragment spectral data).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard Reference). (Source for general methoxy-benzyl ether group frequency correlations).

  • PubChem. 2-chloro-N-(3,4-dimethoxyphenyl)acetamide (Isomer Data).[1] National Library of Medicine. [Link] (Comparative data for the positional isomer).

Sources

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